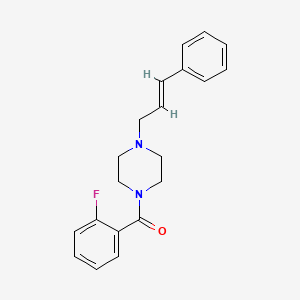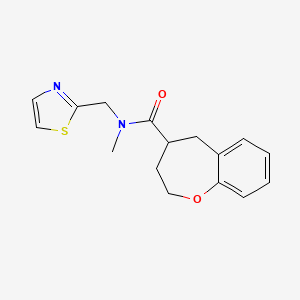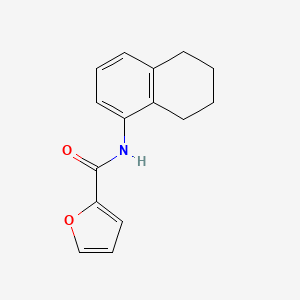
1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine, also known as FPPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been used in scientific research for its potential therapeutic properties, particularly in the treatment of neurological disorders.
作用機序
The exact mechanism of action of 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is not fully understood, but it is believed to act as a dopamine receptor agonist. By binding to dopamine receptors, 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine can increase the release of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. Additionally, 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have antipsychotic properties, which could be beneficial in the treatment of schizophrenia.
実験室実験の利点と制限
One advantage of using 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in lab experiments is its potential therapeutic properties. Its dopamine receptor agonist activity and antipsychotic properties make it a promising candidate for the treatment of neurological disorders. However, one limitation of using 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine is its potential toxicity. Studies have shown that 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine can be toxic at high doses, which could limit its use in lab experiments.
将来の方向性
There are a number of future directions for the study of 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine. One potential direction is to further explore its potential therapeutic properties, particularly in the treatment of neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine and its biochemical and physiological effects. Finally, more studies are needed to determine the safety and toxicity of 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine at different doses.
合成法
The synthesis of 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine involves the condensation of 1-(2-fluorobenzoyl)piperazine with cinnamaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine in its pure form.
科学的研究の応用
1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It has been found to exhibit dopamine receptor agonist activity, which is important in the treatment of Parkinson's disease. Additionally, 1-(2-fluorobenzoyl)-4-(3-phenyl-2-propen-1-yl)piperazine has been shown to have antipsychotic properties, which could be beneficial in the treatment of schizophrenia.
特性
IUPAC Name |
(2-fluorophenyl)-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O/c21-19-11-5-4-10-18(19)20(24)23-15-13-22(14-16-23)12-6-9-17-7-2-1-3-8-17/h1-11H,12-16H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZRXSAHTJKWHH-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dimethyl-4-[(4-methylphenyl)amino]phenol](/img/structure/B5681553.png)
![2-[5-(2-ethylpyridin-4-yl)-1-(3-fluorophenyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5681560.png)

![4-({2-[1-(phenylacetyl)-3-piperidinyl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5681574.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5681579.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5681586.png)
![ethyl (8-tert-butyl-3-thioxo-1,2,4-triazaspiro[4.5]dec-2-yl)acetate](/img/structure/B5681594.png)
![2-[(2-{1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5681610.png)
![2-[({[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}amino)methyl]-6-methyl-4-quinolinol dihydrochloride](/img/structure/B5681618.png)
![4-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5681629.png)
![2-(dimethylamino)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-4-methyl-5-pyrimidinecarboxamide](/img/structure/B5681630.png)


![N-(4'-fluorobiphenyl-3-yl)-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperidine-3-carboxamide](/img/structure/B5681652.png)